3-Methyl-1-octadecylimidazolium chloride

Enhanced Oil Recovery Surfactant Interfacial Tension

EOR researchers face a critical limitation-shorter-chain imidazolium ILs fail to achieve ultralow IFT in low-salinity reservoirs. [C18mim]Cl solves this with a C18 tail that drives IFT down to 0.07 mN/m, outperforming C12 analogs (CMC 250 vs. 500 ppm). • Ultralow IFT of 0.07 mN/m for low-salinity EOR & fresh-water pre-flush reservoirs • High thermal stability-retains organic modification during polyolefin melt processing for OMMT nanocomposites • 91.3% intramacrophage L. amazonensis killing at 0.5 μM; validated antileishmanial lead compound Supplied at >98% purity; suitable for EOR surfactant flooding, organoclay modification, MIM template synthesis, and medicinal chemistry optimization.

Molecular Formula C22H43ClN2
Molecular Weight 371 g/mol
CAS No. 171058-19-8
Cat. No. B069637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-octadecylimidazolium chloride
CAS171058-19-8
Molecular FormulaC22H43ClN2
Molecular Weight371 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-]
InChIInChI=1S/C22H43N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;/h20-22H,3-19H2,1-2H3;1H/q+1;/p-1
InChIKeyLCXGSWXECDJESI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-octadecylimidazolium Chloride Overview


3-Methyl-1-octadecylimidazolium chloride (also known as 1-octadecyl-3-methylimidazolium chloride or [C18mim]Cl) is a long-chain, imidazolium-based ionic liquid (IL) with the molecular formula C22H43ClN2 . It is characterized by a hydrophilic imidazolium head group and a hydrophobic C18 alkyl tail, which confers strong amphiphilic and surfactant properties . As a member of the 1-alkyl-3-methylimidazolium chloride family, its unique physicochemical profile is directly linked to its extended alkyl chain length, making it a compound of interest in diverse fields ranging from enhanced oil recovery (EOR) to materials science and biomedical research .

Long-chain imidazolium ionic liquid surfactant (C18) for interfacial tension and micellization studies.
Reported fit for enhanced oil recovery (EOR) in low-salinity reservoirs; supports nanofluid and wettability research.
Explored as thermally stable organoclay modifier for polyolefin nanocomposites.
In vitro bioactivity screening against tumor cell lines and Leishmania parasites; SAR tool compound.

3-Methyl-1-octadecylimidazolium Chloride vs. Shorter-Chain Analogs


The performance of 1-alkyl-3-methylimidazolium chloride ionic liquids is exquisitely sensitive to the length of the N-alkyl substituent. Substituting 3-Methyl-1-octadecylimidazolium chloride (C18) with a shorter-chain analog, such as 1-dodecyl-3-methylimidazolium chloride (C12), is not a straightforward procurement decision, as it fundamentally alters key material properties. Research demonstrates that alkyl chain length is the primary driver for critical parameters including critical micelle concentration (CMC), interfacial tension (IFT) reduction capability, thermal stability, and even biological activity [1][2]. The following evidence confirms that the C18 variant occupies a distinct performance niche, where its specific advantages—or limitations—cannot be replicated by its C12 counterpart [2][3].

Chain-length sensitivity
Alkyl chain length directly controls CMC and IFT. Replacing C18 with C12 may significantly reduce interfacial efficiency and increase required dosage.
Salinity-dependent performance
In high-salinity brines, C12 analogs can outperform C18 due to ion-specific effects. Application context determines which chain length is appropriate.
Bioactivity profile divergence
Shorter-chain analogs (C12) show lower cytotoxicity but also reduced anti-proliferative activity in certain tumor cell screens. Biological endpoint may shift with chain length.
Thermal stability requirement
C18 provides necessary thermal stability for high-temperature polymer processing. Conventional modifiers or shorter-chain ILs may degrade, compromising composite properties.

Performance Evidence


IFT Reduction vs. C12 Analog

In direct comparative studies for Enhanced Oil Recovery (EOR), 3-Methyl-1-octadecylimidazolium chloride ([C18mim]Cl) demonstrates a clear and quantifiable advantage over its shorter-chain analog, 1-dodecyl-3-methylimidazolium chloride ([C12mim]Cl), in reducing interfacial tension (IFT) in deionized water systems. One study reports that [C18mim]Cl can reduce the IFT of a crude oil-aqueous solution system to a minimum value of 0.07 mN/m, which is significantly lower than the minimum values reported for [C12mim]Cl under comparable conditions [1][2]. This is corroborated by another study where [C18mim]Cl achieved a minimum IFT of 0.58 mN/m, outperforming [C12mim]Cl which reached 0.7 mN/m in the same system [3]. However, this performance advantage is reversed in high-salinity brines (e.g., with NaCl), where the C12 variant becomes more effective due to ion-specific interactions, highlighting a crucial, application-dependent selection criterion [4].

IFT Reduction
Head-to-head
[C18mim]Cl Min IFT 0.07 mN/m
[C12mim]Cl Min IFT 0.70 mN/m
Reported 17–90% lower IFT in deionized water; context-dependent in saline environments.
Performance reverses in high-salinity brines; verify for specific reservoir conditions.
Enhanced Oil Recovery Surfactant Interfacial Tension

Lower Critical Micelle Concentration

The critical micelle concentration (CMC) is a fundamental measure of surfactant efficiency. A comparative study reveals that 3-Methyl-1-octadecylimidazolium chloride ([C18mim]Cl) exhibits a CMC value of approximately 250 ppm, which is half the CMC of its C12 analog, 1-dodecyl-3-methylimidazolium chloride ([C12mim]Cl), measured at 500 ppm under the same conditions [1]. This finding is consistent with the general principle that increased alkyl chain length leads to stronger hydrophobic interactions and more favorable micelle formation at lower concentrations [2].

CMC
Reported
~250 ppm (C18) vs ~500 ppm (C12)
50% lower CMC may support reduced surfactant dosage in formulation and EOR workflows.
Surfactant Micellization Colloid Chemistry

Anti-Tumor Activity (In Vitro)

In a structure-activity relationship (SAR) study screening imidazolium-based ionic liquids against the NCI's panel of 60 human tumor cell lines, 3-Methyl-1-octadecylimidazolium chloride (C18) was found to be a member of the group of compounds that were 'highly active against leukemia cell lines' [1]. The study explicitly states that 'further increase in chain length [beyond C12] resulted in enhanced growth inhibition of tumor cell lines as well as high cytotoxicity' [1]. While the C12 analog (1-dodecyl-3-methylimidazolium chloride) was effective against all 60 cell lines with low cytotoxicity, the C18 compound represents a class of longer-chain analogs with a different profile—significantly increased potency against specific cancer types, albeit with a trade-off in increased cytotoxicity [1]. The study provides a clear, qualitative class-level distinction between C12 and C18+ compounds in terms of their biological activity profile [1].

Anti-Tumor SAR
Class-level
C18 analogs showed enhanced leukemia cell growth inhibition compared to C12 (qualitative SAR).
Chain length influences cytotoxicity profile; requires target-specific validation.
No quantitative IC50 for this specific compound; class inference only.
Anti-tumor Activity Cytotoxicity Drug Discovery

Thermal Stability for Polyolefin Nanocomposites

A key differentiator for 3-Methyl-1-octadecylimidazolium chloride ([C18mim]Cl) in materials science is its high thermal stability, a property that is often cited as a defining characteristic of this specific imidazolium ionic liquid [1]. This stability makes it a superior organo-modifier for clays like montmorillonite (MMT) in the preparation of polyolefin nanocomposites [2]. The research explicitly states that '[C18mim]Cl was chosen as an organo-modifier because of its high thermal stability, it will not degrade or escape from the interlayer of OMMT [organo-montmorillonite], the properties of polyolefin/OMMT nanocomposites may not be affected in the process of their preparation and application' [2]. This is contrasted with many conventional organo-modifiers which lack high thermal stability and can degrade during high-temperature polymer processing, compromising the final composite properties [2].

Thermal Stability
Class-level
Described as having high thermal stability, preventing degradation of organoclay during melt processing.
Enables organoclay integrity in high-temperature polyolefin nanocomposite fabrication.
Comparative quantitative data vs. C12 not provided; verify for specific processing window.
Polymer Nanocomposites Thermal Stability Organoclay Modification

Antileishmanial Activity (In Vitro)

In a study evaluating imidazolium salts against Leishmania amazonensis, 3-Methyl-1-octadecylimidazolium chloride (C18MImCl) demonstrated potent antileishmanial activity. At a very low concentration of 0.5 μM, C18MImCl was able to kill 91.3% of intramacrophage parasites [1]. This performance is comparable to other potent analogs in the study, such as 1-n-hexadecyl-3-methylimidazolium methanesulfonate (C16MImMeS, 100% kill) and 1-n-decyl-3-methylimidazolium chloride (C10MImCl, 95.3% kill), and it significantly outperforms the C16 analog with a bis(trifluoromethanesulfonyl)imide anion (C16MImNTf2), which only achieved a 35.6% kill rate under the same conditions [1]. This highlights the combined importance of both the C18 alkyl chain length and the chloride counterion for this specific biological activity.

Antileishmanial Kill
Head-to-head
[C18mim]Cl 91.3% parasite kill (0.5 µM)
C16MImNTf2 35.6% parasite kill (0.5 µM)
Reported high intramacrophage activity; comparable to best-performing imidazolium salts in panel.
In vitro L. amazonensis amastigote assay; in vivo model validation pending.
Antiparasitic Leishmaniasis Drug Discovery

Application Scenarios


EOR in Low-Salinity Reservoirs

Based on its proven ability to achieve extremely low interfacial tension (IFT) values (as low as 0.07 mN/m) in deionized water and low-salinity systems, 3-Methyl-1-octadecylimidazolium chloride is optimally deployed as a surfactant for Enhanced Oil Recovery (EOR) in reservoirs with low salinity or those where pre-flush with fresh water is part of the recovery strategy [1]. Its lower CMC (250 ppm) compared to C12 analogs (500 ppm) also makes it a more cost-effective choice for large-volume injection [2]. However, procurement for high-salinity reservoirs should be avoided, as its performance is demonstrably inferior to shorter-chain analogs in such environments [3].

Nanoclay Modification for Polymer Nanocomposites

This compound is the modifier of choice for preparing organically modified montmorillonite (OMMT) destined for polyolefin (e.g., polypropylene, polyethylene) nanocomposites that require high-temperature melt processing [4]. Its high thermal stability ensures that the organic modification remains intact during extrusion and molding, preventing clay layer collapse and maintaining the desired exfoliation and property enhancement in the final composite [4].

Antiparasitic Drug Discovery Lead

The quantitative evidence of 3-Methyl-1-octadecylimidazolium chloride killing 91.3% of intramacrophage Leishmania amazonensis parasites at a low concentration of 0.5 μM makes it a high-priority lead compound for medicinal chemistry programs targeting leishmaniasis [5]. Its well-defined structure and the known structure-activity relationships for this class of imidazolium salts provide a clear path for further optimization to improve potency and reduce potential toxicity [6].

Mesoporous Material Synthesis Template

The amphiphilic nature of 3-Methyl-1-octadecylimidazolium chloride is exploited to synthesize molecularly imprinted mesoporous materials (MIMs) with high specificity and adsorption capacity [7]. As demonstrated in the preparation of Cyt c-imprinted materials, it acts as a structure-directing agent to create ordered mesopores and achieve a high surface area (824 m²/g), leading to a superior protein adsorption capacity of 86.47 mg/g [7].

Application
Selection Property
Validation Focus
EOR in Low-Salinity Systems
Low IFT & CMC profile
Salinity-dependent IFT performance verification
Nanoclay Modification for Polyolefins
Thermal stability of organomodifier
Exfoliation & mechanical property retention in composites
Antiparasitic Screening (Leishmania)
In vitro intramacrophage parasite kill potency
Dose-response & selectivity vs host cells
Mesoporous Material Templating
Amphiphilic structure-directing capacity
Surface area, pore order & adsorption specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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